molecular formula C12H15FO2 B8703758 Ethyl 3-(4'-fluoro-3'-methylphenyl)propionate

Ethyl 3-(4'-fluoro-3'-methylphenyl)propionate

Cat. No.: B8703758
M. Wt: 210.24 g/mol
InChI Key: UDAKKEWIEUVGQB-UHFFFAOYSA-N
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Description

Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate is an organic compound with the molecular formula C12H15FO2 It is a derivative of propionic acid and features a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate typically involves the esterification of 3-(4’-fluoro-3’-methylphenyl)propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 3-(4’-fluoro-3’-methylphenyl)propionic acid.

    Reduction: 3-(4’-fluoro-3’-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4’-methoxyphenyl)propionate
  • Ethyl 3-(4’-bromophenyl)propionate
  • Ethyl 3-(4’-chlorophenyl)propionate

Uniqueness

Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

ethyl 3-(4-fluoro-3-methylphenyl)propanoate

InChI

InChI=1S/C12H15FO2/c1-3-15-12(14)7-5-10-4-6-11(13)9(2)8-10/h4,6,8H,3,5,7H2,1-2H3

InChI Key

UDAKKEWIEUVGQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (E)-ethyl 3-(4-fluoro-2-methylphenyl)acrylate (32.9 g, 0.16 mol) and platinum oxide hydrate (0.5 g, EM Scientific) in 95% ethanol (125 ml) was placed on a Parr apparatus. After the appropriate amount of hydrogen was taken up, the catalyst was filtered and the filtrate was concentrated in vacuo to give 33.7 g of ethyl 3-(4-fluoro-3-methylphenyl)propionate. A 1.0 g sample was purified by chromatography on silica gel with hexanes:dichloromethane as eluent to give 0.92 g of ethyl 3-(4-fluoro-3-methylphenyl) propionate as a colourless oil: NMR (CDCl3); δ6.78-7.26 (m, 3H, Ar), 4.13 (q, 2H, CH2), 2.90 (t, 2H, CH2), 2.54 (t, 2H, CH2), 2.31 (s, 3H, CH3), 1.24 (t, 3H CH3).
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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